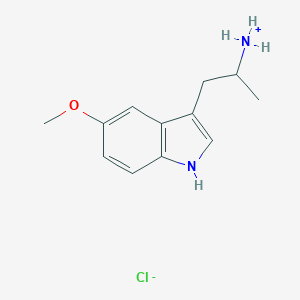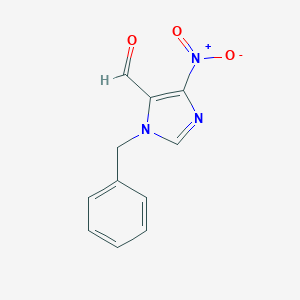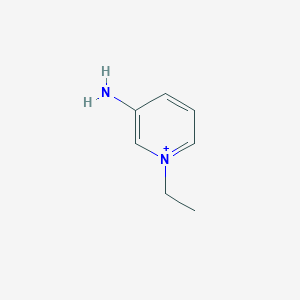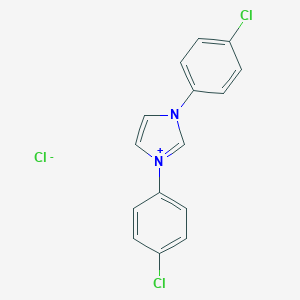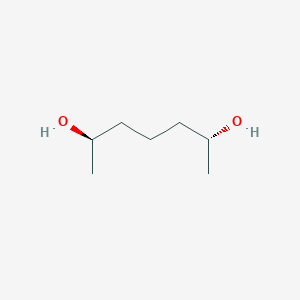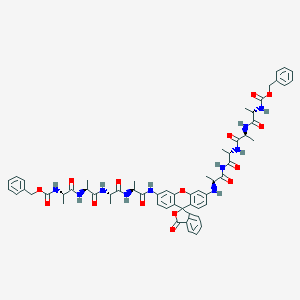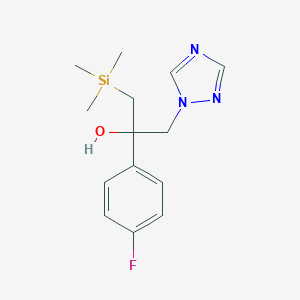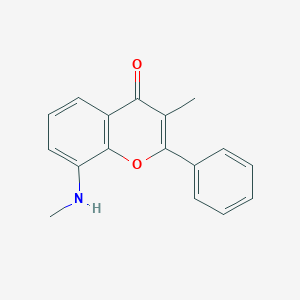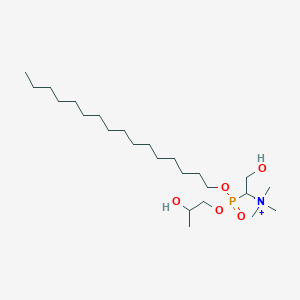
1-O-Hexadecyl-2-hydroxypropane-3-phosphonocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Hexadecyl-2-hydroxypropane-3-phosphonocholine (miltefosine) is a synthetic alkylphosphocholine compound that was originally developed as an antineoplastic agent. However, it was later discovered to have antiprotozoal activity and is currently used as a treatment for visceral leishmaniasis, a parasitic disease caused by Leishmania donovani.
Mechanism Of Action
Miltefosine acts by inhibiting the synthesis of phosphatidylcholine, a major component of cell membranes. This results in disruption of the cell membrane and ultimately leads to cell death. Miltefosine has also been shown to activate protein kinase C, which plays a role in the regulation of cell growth and differentiation.
Biochemical And Physiological Effects
Miltefosine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, modulate the immune response, and inhibit the synthesis of phosphatidylcholine. Miltefosine has also been shown to have anti-inflammatory effects and to reduce the production of reactive oxygen species.
Advantages And Limitations For Lab Experiments
One advantage of 1-O-Hexadecyl-2-hydroxypropane-3-phosphonocholine is that it has broad-spectrum antiprotozoal activity, making it a potentially useful treatment for a variety of parasitic diseases. Additionally, 1-O-Hexadecyl-2-hydroxypropane-3-phosphonocholine has been shown to have anticancer activity and to modulate the immune response. However, one limitation of 1-O-Hexadecyl-2-hydroxypropane-3-phosphonocholine is that it can be toxic to mammalian cells at high concentrations, which can limit its use in lab experiments.
Future Directions
For 1-O-Hexadecyl-2-hydroxypropane-3-phosphonocholine research include investigating its potential as an immunomodulatory agent, further exploring its anticancer activity, and developing new formulations to improve its efficacy and reduce toxicity. Additionally, 1-O-Hexadecyl-2-hydroxypropane-3-phosphonocholine could be investigated for its potential as a treatment for other parasitic diseases, such as Chagas disease and malaria.
Synthesis Methods
Miltefosine is synthesized by the reaction of hexadecylphosphorylcholine with 2-chloroethanol. The resulting compound is then treated with sodium hydroxide to form 1-O-Hexadecyl-2-hydroxypropane-3-phosphonocholine.
Scientific Research Applications
Miltefosine has been extensively studied for its antiprotozoal activity against a variety of parasites, including Leishmania donovani, Trypanosoma cruzi, and Plasmodium falciparum. It has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 1-O-Hexadecyl-2-hydroxypropane-3-phosphonocholine has been studied for its ability to modulate the immune response and its potential as an immunomodulatory agent.
properties
CAS RN |
146403-33-0 |
|---|---|
Product Name |
1-O-Hexadecyl-2-hydroxypropane-3-phosphonocholine |
Molecular Formula |
C24H53NO5P+ |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
[1-[hexadecoxy(2-hydroxypropoxy)phosphoryl]-2-hydroxyethyl]-trimethylazanium |
InChI |
InChI=1S/C24H53NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-31(28,30-22-23(2)27)24(21-26)25(3,4)5/h23-24,26-27H,6-22H2,1-5H3/q+1 |
InChI Key |
MWKFJDOTSHMNNV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)(C(CO)[N+](C)(C)C)OCC(C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(C(CO)[N+](C)(C)C)OCC(C)O |
synonyms |
1-O-hexadecyl-2-hydroxypropane-3-phosphonocholine HLP-PAF lyso-phosphono-platelet activating facto |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



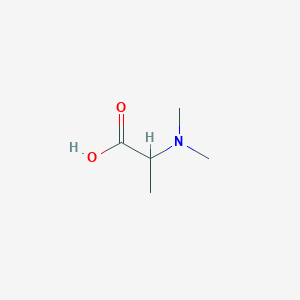
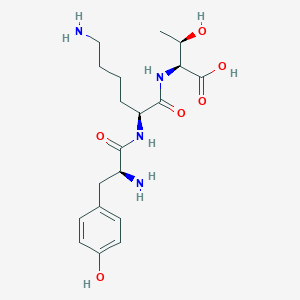
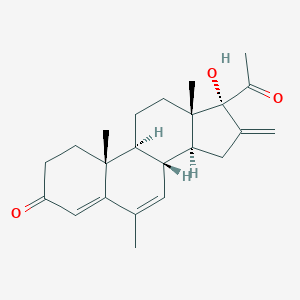
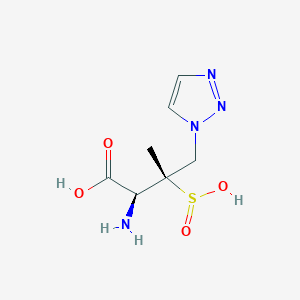

![Octahydro-1H-cyclopenta[b]pyrazine](/img/structure/B123427.png)
